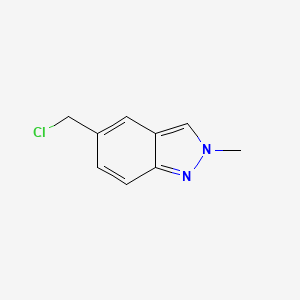
5-(chloromethyl)-2-methyl-2H-indazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Chloromethyl)-2-methyl-2H-indazole (CMMI) is an organic compound that belongs to the indazole family. It is a colorless solid that is used in various scientific research applications. CMMI is an important intermediate in the synthesis of a variety of organic compounds, and its properties and reactivity have been studied extensively.
Wissenschaftliche Forschungsanwendungen
5-(chloromethyl)-2-methyl-2H-indazole has a wide range of scientific research applications. It is used as a starting material for the synthesis of various pharmaceuticals, such as anti-cancer drugs and anti-inflammatory agents. This compound is also used in the synthesis of other organic compounds, such as dyes, pigments, and fragrances. In addition, this compound is used as a reagent for the synthesis of heterocyclic compounds and as a starting material for the synthesis of a variety of other organic compounds.
Wirkmechanismus
The mechanism of action of 5-(chloromethyl)-2-methyl-2H-indazole is not well understood. However, it is believed to act as an inhibitor of the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. Inhibition of COX activity by this compound results in decreased levels of prostaglandins, which can lead to a decrease in inflammation and pain.
Biochemical and Physiological Effects
This compound has been shown to have anti-inflammatory, analgesic, and anti-cancer effects in various animal models. In addition, this compound has been shown to have anti-oxidant, anti-microbial, and anti-tumor effects in vitro. This compound has also been shown to have protective effects against neurotoxicity and to reduce the toxicity of certain drugs.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 5-(chloromethyl)-2-methyl-2H-indazole in lab experiments is that it is relatively easy to synthesize and is available in high purity. This compound is also relatively stable and can be stored for long periods of time. However, this compound is toxic and should be handled with care. In addition, this compound is a relatively expensive compound and may not be suitable for large-scale experiments.
Zukünftige Richtungen
The future of 5-(chloromethyl)-2-methyl-2H-indazole is promising. Further research is needed to understand the mechanism of action of this compound and to identify new applications for this compound. In addition, more research is needed to identify potential drug interactions and to determine the optimal dosage and administration of this compound. Finally, more research is needed to identify potential side effects of this compound and to develop safer and more effective formulations of this compound.
Synthesemethoden
5-(chloromethyl)-2-methyl-2H-indazole is typically synthesized by reacting 5-chloro-2-methyl-2H-indole with methyl iodide in the presence of sodium hydride as a base. This reaction takes place at room temperature and produces this compound in good yields. Other methods for the synthesis of this compound include the reaction of 5-chloro-2-methyl-2H-indole with methyl bromide in the presence of a strong base, such as sodium hydride, or the reaction of 5-chloro-2-methyl-2H-indole with methyl triflate in the presence of a strong base.
Eigenschaften
IUPAC Name |
5-(chloromethyl)-2-methylindazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2/c1-12-6-8-4-7(5-10)2-3-9(8)11-12/h2-4,6H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEIHYPIXKGWCPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C=C(C=CC2=N1)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


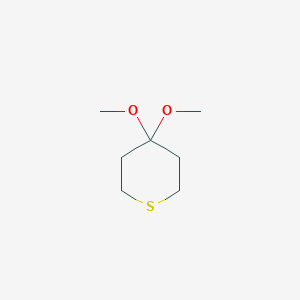
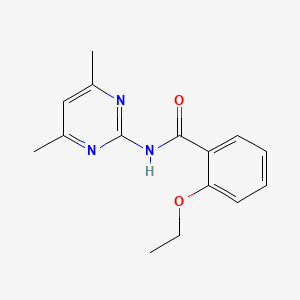

![3H-benzo[e]indole-1-carboxylic acid](/img/structure/B6600873.png)

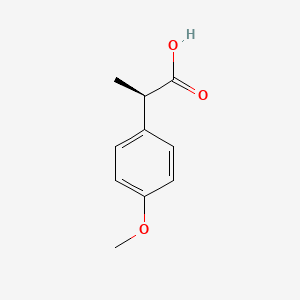
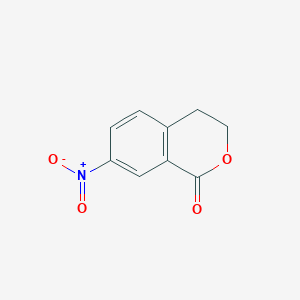
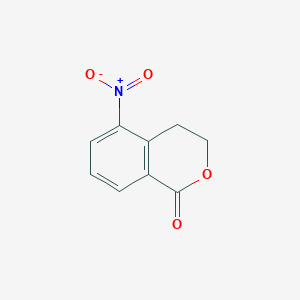
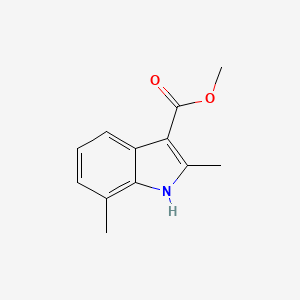
![7-chloro-2-(2,2,2-trifluoroethyl)-[1,3]thiazolo[5,4-d]pyrimidine](/img/structure/B6600915.png)
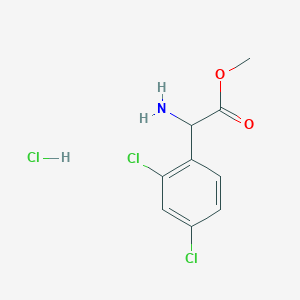
![3-{[(benzyloxy)carbonyl]amino}-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid](/img/structure/B6600939.png)
![(2S,4S)-1-[(tert-butoxy)carbonyl]-4-(difluoromethoxy)pyrrolidine-2-carboxylic acid](/img/structure/B6600947.png)